3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid
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Overview
Description
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that features a thiazolidine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a naphthylamine derivative with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[5-(phenylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-[5-(benzylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties, making it potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C16H14N2O4S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H14N2O4S/c19-13(20)8-9-18-15(21)14(23-16(18)22)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,17H,8-9H2,(H,19,20) |
InChI Key |
LSNHATUUMMMACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3C(=O)N(C(=O)S3)CCC(=O)O |
Origin of Product |
United States |
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